2H,2H,3H,3H-Perfluorooctanoic acid

Catalog No.
S1535955
CAS No.
914637-49-3
M.F
C8H5F11O2
M. Wt
342.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H,2H,3H,3H-Perfluorooctanoic acid

CAS Number

914637-49-3

Product Name

2H,2H,3H,3H-Perfluorooctanoic acid

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid

Molecular Formula

C8H5F11O2

Molecular Weight

342.11 g/mol

InChI

InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21)

InChI Key

ABFCFCPCGMHSRX-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-octanoic Acid; 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic Acid

Canonical SMILES

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O

The exact mass of the compound 2H,2H,3H,3H-Perfluorooctanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

2H,2H,3H,3H-Perfluorooctanoic acid (CAS 914637-49-3), commonly known as 5:3 fluorotelomer carboxylic acid (5:3 FTCA), is a partially fluorinated C8 carboxylic acid serving as a critical analytical standard and degradation biomarker. Unlike fully perfluorinated analogs, 5:3 FTCA contains a distinct hydrogen-substituted region at the C2 and C3 positions, fundamentally altering its physicochemical properties. In procurement contexts, it is primarily sourced as a high-purity reference material for LC-MS/MS calibration, environmental monitoring, and toxicological assessments. It is a mandated target analyte in comprehensive regulatory frameworks, including EPA Draft Method 1633, where it functions as the definitive marker for the environmental biotransformation of 6:2 fluorotelomer-based precursors[1].

Substituting 5:3 FTCA with legacy perfluoroalkyl acids (PFAAs) like PFOA or adjacent fluorotelomers compromises both regulatory compliance and the accuracy of environmental mass-balance models. Structurally, the lack of perfluorination at the C2 and C3 carbons drastically shifts the acid dissociation constant (pKa), altering the compound's ionization state at ambient pH and its partitioning behavior during solid-phase extraction (SPE). Furthermore, 5:3 FTCA is a specific, transient intermediate in the biodegradation of 6:2 fluorotelomer alcohols (6:2 FTOH); replacing it with terminal degradation products like perfluorohexanoic acid (PFHxA) or PFOA obscures the degradation kinetics and pathway specificity required for accurate precursor tracking[1].

Dramatic pKa Shift Dictating SPE and Partitioning Behavior

The presence of hydrogenated C2 and C3 carbons in 5:3 FTCA fundamentally alters its acidity compared to fully fluorinated analogs. Recent 19F-NMR chemical shift perturbation studies demonstrate that 5:3 FTCA has a pKa of 4.05 ± 0.04. In stark contrast, PFOA exhibits a pKa of -0.27 ± 0.18. This structural telomerization renders 5:3 FTCA over 10,000 times less acidic than PFOA [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 4.05 ± 0.04 (5:3 FTCA)
Comparator Or BaselinepKa = -0.27 ± 0.18 (PFOA)
Quantified Difference>10^4-fold reduction in acidity
Conditions19F-NMR and 1H-NMR chemical shift perturbation measurements

This extreme difference in acidity dictates that 5:3 FTCA requires specifically optimized pH conditions for solid-phase extraction (SPE) recovery, making PFOA an invalid surrogate for method development.

Exclusive Biomarker for 6:2 FTOH Biotransformation Tracking

5:3 FTCA is the primary intermediate required to track the degradation of 6:2 fluorotelomer alcohols (6:2 FTOH) in biological and environmental matrices. In fungal biotransformation assays under cellulolytic conditions, the degradation of 6:2 FTOH yields 5:3 FTCA at levels up to 37 mol%, without immediately forming significant amounts of short-chain perfluorocarboxylic acids (PFCAs)[1]. Using terminal end-products like PFHxA or PFOA as proxies fails to capture this early-stage transformation.

Evidence DimensionMolar yield during early-stage 6:2 FTOH biotransformation
Target Compound DataUp to 37 mol% yield (5:3 FTCA)
Comparator Or BaselineNegligible initial yield (terminal PFCAs like PFOA/PFHxA)
Quantified Difference5:3 FTCA captures the dominant intermediate mass balance (~37 mol%) missed by terminal PFCAs
ConditionsAerobic fungal biotransformation under cellulolytic conditions

Environmental laboratories must procure 5:3 FTCA to accurately map and quantify the degradation pathways of fluorotelomer-based consumer products, as terminal PFCAs cannot resolve intermediate kinetics.

Mandated Target for EPA Method 1633 Compliance

For laboratories seeking accreditation under EPA Draft Method 1633 for complex matrices (soils, biosolids, tissue), 5:3 FTCA is a strictly mandated target analyte. It requires specific isotopic dilution calibration to achieve ultra-trace Limits of Reporting (LOR). Standardized LC-MS/MS protocols utilizing Multiple Reaction Monitoring (MRM) isolate 5:3 FTCA using specific transitions (e.g., 341 -> 237 and 341 -> 217 m/z) to distinguish it from co-eluting fluorotelomers, enabling LORs down to 0.0005 mg/kg in soils [1].

Evidence DimensionMethodological Limit of Reporting (LOR) and MRM specificity
Target Compound DataLOR down to 0.0005 mg/kg with specific 341 -> 237/217 m/z transitions
Comparator Or BaselineGeneric PFCA standards (cannot provide MRM transitions for 5:3 FTCA)
Quantified DifferenceAbsolute requirement for 5:3 FTCA standard to achieve 0.0005 mg/kg LOR compliance
ConditionsEPA Method 1633 LC-MS/MS analysis in soil/solid matrices

Procurement of the exact 5:3 FTCA reference standard is a non-negotiable requirement for laboratories submitting regulatory data under EPA Method 1633.

EPA Method 1633 Environmental Monitoring

Essential for accredited laboratories conducting trace-level LC-MS/MS analysis of soils, biosolids, and landfill leachates, where 5:3 FTCA must be quantified down to 0.0005 mg/kg using isotope dilution [1].

Fluorotelomer Degradation and Mass Balance Studies

Crucial for researchers modeling the environmental fate of 6:2 FTOH precursors, as 5:3 FTCA serves as the primary intermediate biomarker (capturing up to 37 mol% of early-stage biotransformation) [2].

Solid-Phase Extraction (SPE) Method Development

Required for optimizing extraction protocols for mixed PFAS contaminated waters, where its unique pKa (4.05) demands different pH adjustments compared to legacy, highly acidic PFCAs like PFOA [3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

342.01138918 Da

Monoisotopic Mass

342.01138918 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

5:3 FTCA

Use Classification

PFAS -> F-telomer X:3 carboxylic acid (FTCA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS (n:2 fluorotelomer carboxylic acids, n=5)

Dates

Last modified: 08-15-2023

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